molecular formula C22H29N5O B10949724 N-[4-(Sec-butyl)phenyl]-3-(2H-1,2,3,4-tetraazol-2-YL)-1-adamantanecarboxamide

N-[4-(Sec-butyl)phenyl]-3-(2H-1,2,3,4-tetraazol-2-YL)-1-adamantanecarboxamide

Cat. No.: B10949724
M. Wt: 379.5 g/mol
InChI Key: KTYHINSFOQDPPD-UHFFFAOYSA-N
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Description

N-[4-(Sec-butyl)phenyl]-3-(2H-1,2,3,4-tetraazol-2-YL)-1-adamantanecarboxamide: is a complex organic compound featuring a unique structure that combines a sec-butylphenyl group, a tetraazole ring, and an adamantanecarboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(Sec-butyl)phenyl]-3-(2H-1,2,3,4-tetraazol-2-YL)-1-adamantanecarboxamide typically involves multiple steps:

    Formation of the Tetraazole Ring: The tetraazole ring can be synthesized via the cyclization of appropriate precursors, such as nitriles or hydrazines, under acidic or basic conditions.

    Attachment of the Sec-butylphenyl Group: This step involves the alkylation of a phenyl ring with a sec-butyl group, often using Friedel-Crafts alkylation.

    Coupling with Adamantanecarboxamide: The final step involves coupling the previously synthesized intermediates with adamantanecarboxamide, typically using peptide coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions to industrial volumes.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sec-butyl group, leading to the formation of ketones or alcohols.

    Reduction: Reduction reactions can target the tetraazole ring or the carbonyl group in the adamantanecarboxamide moiety.

    Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (Br₂, Cl₂) or nucleophiles (NH₃, OH⁻) are employed under appropriate conditions.

Major Products

    Oxidation: Formation of sec-butyl ketones or alcohols.

    Reduction: Formation of reduced tetraazole derivatives or alcohols from carbonyl groups.

    Substitution: Various substituted phenyl derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, N-[4-(Sec-butyl)phenyl]-3-(2H-1,2,3,4-tetraazol-2-YL)-1-adamantanecarboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules. Its structural features make it a candidate for binding studies with proteins and nucleic acids.

Medicine

Medically, this compound has potential as a pharmacophore in drug design. Its adamantane moiety is known for enhancing the stability and bioavailability of drugs, while the tetraazole ring can mimic the carboxylate group, providing a versatile scaffold for drug development.

Industry

In the industrial sector, this compound could be used in the development of advanced materials, such as polymers and coatings, due to its robust chemical structure and potential for functionalization.

Mechanism of Action

The mechanism of action of N-[4-(Sec-butyl)phenyl]-3-(2H-1,2,3,4-tetraazol-2-YL)-1-adamantanecarboxamide involves its interaction with specific molecular targets. The adamantane moiety can enhance membrane permeability, allowing the compound to reach intracellular targets. The tetraazole ring can participate in hydrogen bonding and electrostatic interactions, facilitating binding to enzymes or receptors. These interactions can modulate biological pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(tert-butyl)phenyl]-3-(2H-1,2,3,4-tetraazol-2-YL)-1-adamantanecarboxamide
  • N-[4-(isopropyl)phenyl]-3-(2H-1,2,3,4-tetraazol-2-YL)-1-adamantanecarboxamide
  • N-[4-(methyl)phenyl]-3-(2H-1,2,3,4-tetraazol-2-YL)-1-adamantanecarboxamide

Uniqueness

N-[4-(Sec-butyl)phenyl]-3-(2H-1,2,3,4-tetraazol-2-YL)-1-adamantanecarboxamide is unique due to the presence of the sec-butyl group, which can influence its steric and electronic properties. This can lead to differences in reactivity and binding affinity compared to similar compounds with different alkyl groups.

Properties

Molecular Formula

C22H29N5O

Molecular Weight

379.5 g/mol

IUPAC Name

N-(4-butan-2-ylphenyl)-3-(tetrazol-2-yl)adamantane-1-carboxamide

InChI

InChI=1S/C22H29N5O/c1-3-15(2)18-4-6-19(7-5-18)25-20(28)21-9-16-8-17(10-21)12-22(11-16,13-21)27-24-14-23-26-27/h4-7,14-17H,3,8-13H2,1-2H3,(H,25,28)

InChI Key

KTYHINSFOQDPPD-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C1=CC=C(C=C1)NC(=O)C23CC4CC(C2)CC(C4)(C3)N5N=CN=N5

Origin of Product

United States

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